molecular formula C14H17NO5 B1393545 (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid CAS No. 1105051-89-5

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid

Cat. No. B1393545
M. Wt: 279.29 g/mol
InChI Key: KBPKRXAQQHHLFI-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid, or simply 2S-2-BDFM, is a novel small molecule that has been studied in recent years for its potential applications in scientific research. It is a synthetic compound that is used in a variety of laboratory experiments and is known for its unique biochemical and physiological effects.

Scientific Research Applications

Anti-inflammatory Properties

Research on various derivatives of 2,3-dihydro-1,4-benzodioxin has indicated significant anti-inflammatory properties. Vazquez et al. (1997) synthesized rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers, demonstrating notable anti-inflammatory activities, comparable to other anti-inflammatory agents. These findings suggest potential therapeutic applications in treating inflammation-related conditions (Vazquez, Rosell, & Pujol, 1997).

Biological Profiles in Pharmaceutical Research

The biological profiles of various enantiomers of benzodioxin derivatives, including their binding and functional properties at different receptors, have been extensively studied. For instance, Quaglia et al. (1996) synthesized and evaluated the enantiomers of mephendioxan for their affinity and selectivity at alpha-adrenoreceptors, demonstrating their value in characterizing alpha 1-adrenoreceptor subtypes (Quaglia et al., 1996).

Antibacterial and Enzyme Inhibition

Benzodioxin derivatives have been identified as potent antibacterial agents and moderate enzyme inhibitors. Abbasi et al. (2017) synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, exhibiting significant antibacterial potential and inhibitory activity against lipoxygenase enzyme, suggesting their use in treating bacterial infections and inflammatory diseases (Abbasi et al., 2017).

Chiral Synthesis in Therapeutic Agents

The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are critical chiral synthons for synthesizing various therapeutic agents. Mishra et al. (2016) highlighted the importance of these enantiomers in the enantiospecific synthesis of therapeutic agents, emphasizing the need for optically pure forms for pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).

Antidiabetic Potential

Some benzodioxin derivatives have demonstrated potential as anti-diabetic agents. Abbasi et al. (2023) synthesized a series of benzodioxin derivatives and evaluated their inhibitory activities against α-glucosidase enzyme, indicating their possible therapeutic applications in managing type-2 diabetes (Abbasi et al., 2023).

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKRXAQQHHLFI-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.